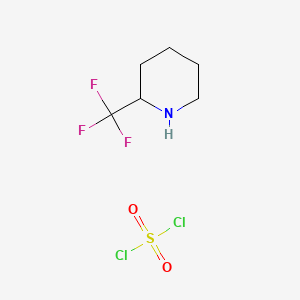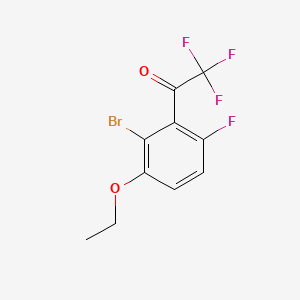![molecular formula C11H21NO5S B14773839 tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate](/img/structure/B14773839.png)
tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a tert-butyl ester. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate typically involves multiple steps. One common method includes the reaction of piperidine with a sulfonyl chloride to form the sulfonyl piperidine intermediate. This intermediate is then reacted with tert-butyl bromoacetate under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The ester group can be reduced to form alcohols or aldehydes.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its piperidine ring is a common motif in many bioactive molecules, and researchers explore its interactions with biological targets.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The sulfonyl group is known to enhance the bioavailability and stability of drugs, making it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The sulfonyl group can form hydrogen bonds or electrostatic interactions with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate
- tert-Butyl (2-morpholin-2-ylethyl)carbamate
Comparison: Compared to similar compounds, tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate stands out due to its unique combination of functional groups. The presence of both the sulfonyl and ester groups provides a distinct reactivity profile, making it versatile for various applications. Additionally, the stereochemistry of the piperidine ring (3S configuration) can influence its biological activity and interactions with molecular targets.
Properties
Molecular Formula |
C11H21NO5S |
|---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate |
InChI |
InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)8-18(14,15)17-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3/t9-/m0/s1 |
InChI Key |
BASQIFUQUBZKMA-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)O[C@H]1CCCNC1 |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)OC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14773764.png)
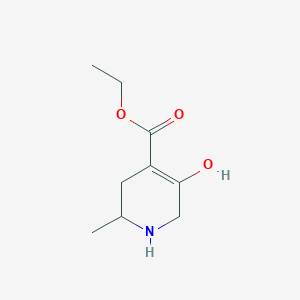
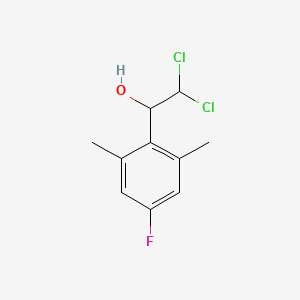
![Iron, [2,6-bis(diphenylmethyl)-4-methoxy-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]dichloro-, (SP-5-13)-](/img/structure/B14773769.png)
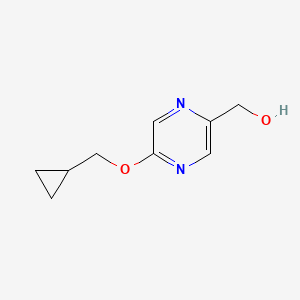
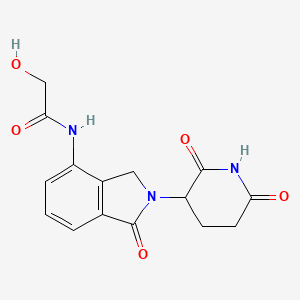
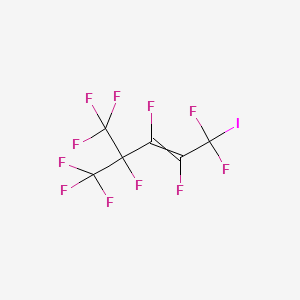

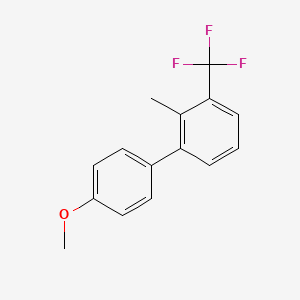
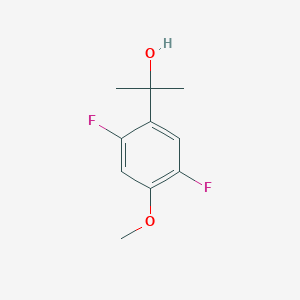
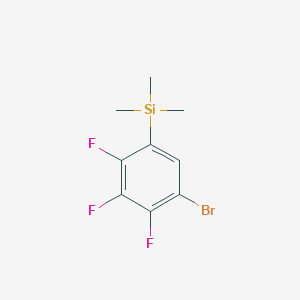
![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate](/img/structure/B14773831.png)
